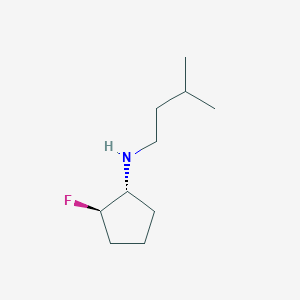
(1R,2R)-2-fluoro-N-(3-methylbutyl)cyclopentan-1-amine
Overview
Description
(1R,2R)-2-fluoro-N-(3-methylbutyl)cyclopentan-1-amine, also known as 2-FMA, is a synthetic molecule of the amine class. It is a fluorinated analog of the amphetamine class of compounds, which are well known for their stimulant effects. 2-FMA is a relatively new compound, having been discovered in the early 2000s. It has been studied extensively in recent years, with several scientific papers being published on its synthesis, mechanism of action, biochemical and physiological effects, and potential applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Catalysis and Synthesis of Amines : Research demonstrates the utility of various catalysts for the reductive amination of cyclopentanone, producing cyclopentylamine, a compound structurally related to the subject chemical. Such processes are critical in manufacturing pesticides, cosmetics, and medicines, highlighting the broader relevance of cyclopentylamines in chemical synthesis (Guo et al., 2019).
- Fluorination Techniques : A study on the mild intramolecular fluoro-cyclization of benzylic alcohols and amines shows the significance of fluorinated heterocycles, including those similar to the subject chemical, in drug design and synthesis. Such fluorination methods offer a direct path to structurally diverse, fluorinated cyclic compounds (Parmar & Rueping, 2014).
Applications in Drug Development
- Anticancer Potential : Schiff base organotin(IV) complexes, incorporating amino acetate functionalities, have shown promise as anticancer drugs. Their structural features and cytotoxicity against various human tumor cell lines suggest potential pathways for developing new therapeutic agents, possibly including derivatives of the subject compound (Basu Baul et al., 2009).
Methodological Innovations
- Hydroamination of Alkenes : Organolanthanide complexes have been utilized for the regioselective intermolecular hydroamination of alkenes and alkynes, leading to the efficient synthesis of amines. Such methodologies are crucial for the preparation of structurally complex amines, potentially including the subject chemical and its derivatives, showcasing the versatility of organometallic catalysis in organic synthesis (Ryu, Li, & Marks, 2003).
properties
IUPAC Name |
(1R,2R)-2-fluoro-N-(3-methylbutyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN/c1-8(2)6-7-12-10-5-3-4-9(10)11/h8-10,12H,3-7H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNAQAHZEJIAAM-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1CCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN[C@@H]1CCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-fluoro-N-(3-methylbutyl)cyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Trifluoromethoxy)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531790.png)
![2-Phenyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1531792.png)
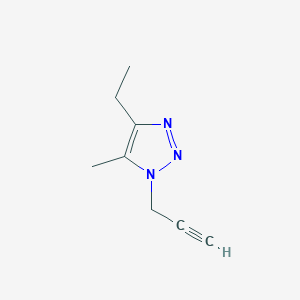
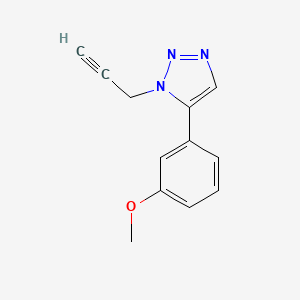
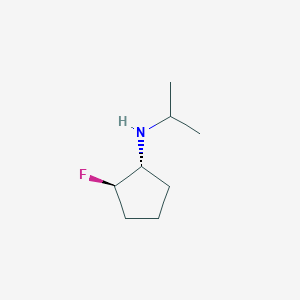
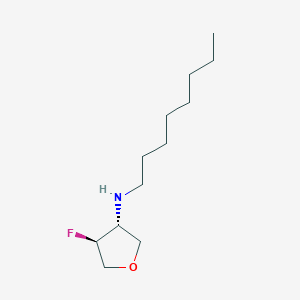
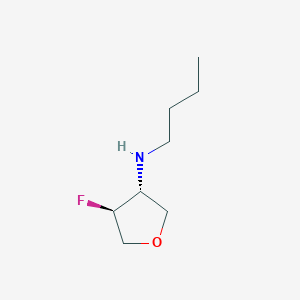
![1-[(1R,2R)-2-fluorocyclohexyl]piperazine](/img/structure/B1531800.png)
![4-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531801.png)
![4-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531803.png)
![(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol](/img/structure/B1531805.png)
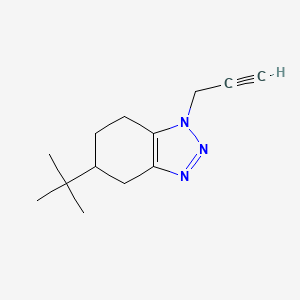
![3-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531809.png)
![6-(Pyridin-3-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1531811.png)